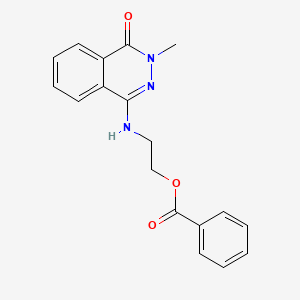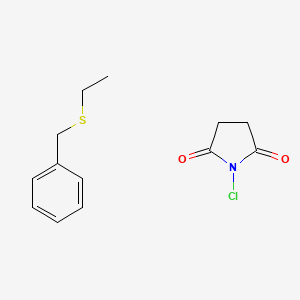![molecular formula C18H15N4NaO5S B14463822 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt CAS No. 69847-52-5](/img/structure/B14463822.png)
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. It is commonly used in the textile industry for dyeing fabrics and in the production of pigments.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-acetylaminobenzenesulfonic acid. This involves treating the compound with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-amino-5-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain the monosodium salt form.
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding sulfonic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid group can undergo substitution reactions, particularly sulfonation and nitration, under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium hydroxide, potassium permanganate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Acid Orange 7: Commonly used in textile dyeing.
Compared to these compounds, 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt is unique due to its specific structural features, such as the presence of both acetylamino and sulfonic acid groups, which confer distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
69847-52-5 |
|---|---|
Molekularformel |
C18H15N4NaO5S |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
sodium;6-[(4-acetamidophenyl)diazenyl]-5-amino-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N4O5S.Na/c1-10(23)20-11-2-4-12(5-3-11)21-22-14-7-6-13-16(28(25,26)27)9-8-15(24)17(13)18(14)19;/h2-9,24H,19H2,1H3,(H,20,23)(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
NPNLKSKFUCZGKO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=CC(=C3C=C2)S(=O)(=O)[O-])O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


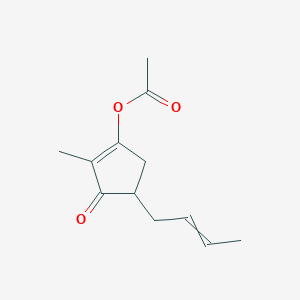
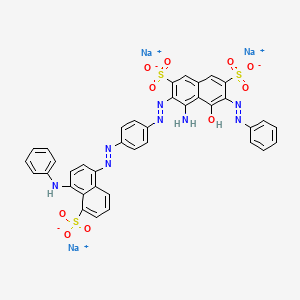
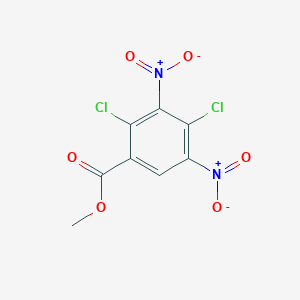
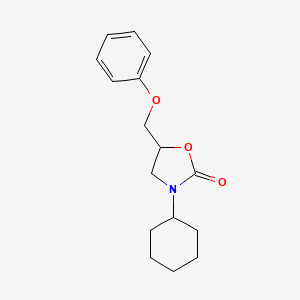
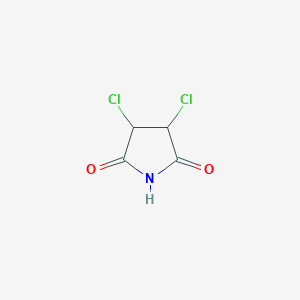
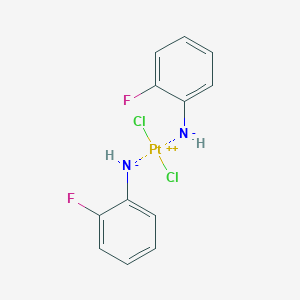



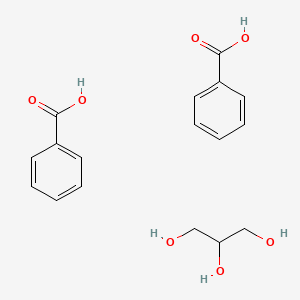
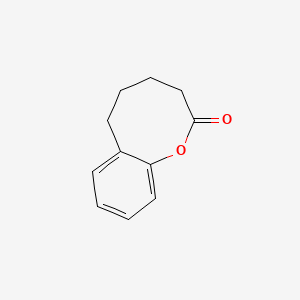
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
